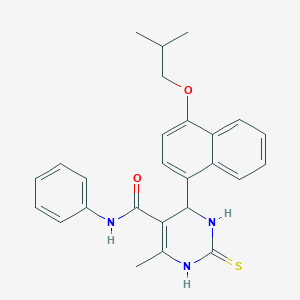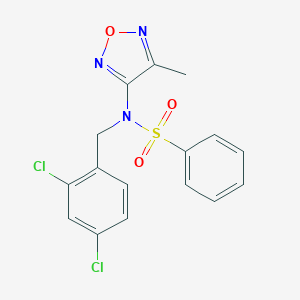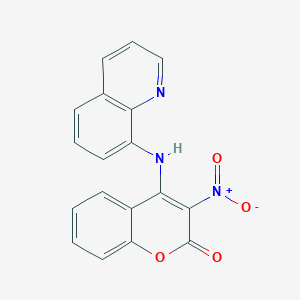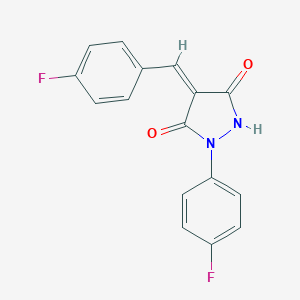![molecular formula C22H16Cl2N2O4 B327220 N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B327220.png)
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a complex organic compound with the molecular formula C22H16Cl2N2O4 and a molecular weight of 443.3 g/mol. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves the use of 2-aminophenol as a precursor . The process includes the following steps:
Formation of Benzoxazole Core: The reaction between 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Chlorination: Introduction of chlorine atoms to the benzoxazole core.
Coupling Reaction: The final step involves coupling the chlorinated benzoxazole with 3,5-dimethoxy-benzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts .
化学反応の分析
Types of Reactions
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives .
科学的研究の応用
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma (HCT116) cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . For instance, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells .
類似化合物との比較
Similar Compounds
- 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
- 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Uniqueness
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
特性
分子式 |
C22H16Cl2N2O4 |
|---|---|
分子量 |
443.3 g/mol |
IUPAC名 |
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-28-15-7-12(8-16(11-15)29-2)21(27)25-14-4-5-18(24)17(10-14)22-26-19-9-13(23)3-6-20(19)30-22/h3-11H,1-2H3,(H,25,27) |
InChIキー |
VBSGNAVAJPEKGB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B327137.png)

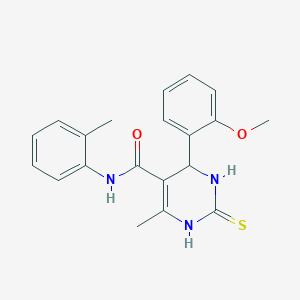
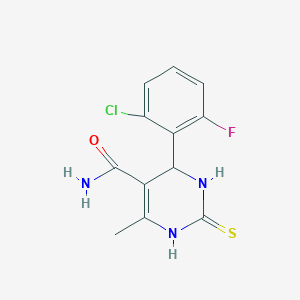
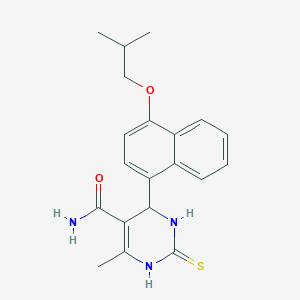
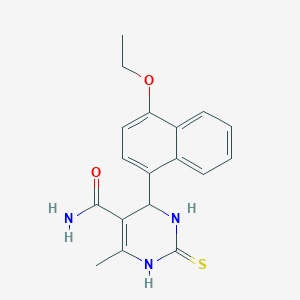
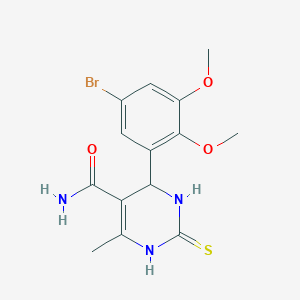
![1-cyclohexyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B327157.png)
![6-METHYL-N-(2-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)NAPHTHALEN-1-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B327158.png)
